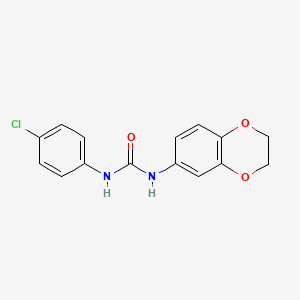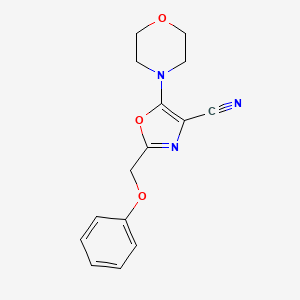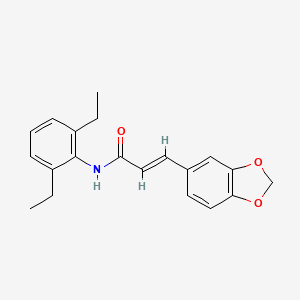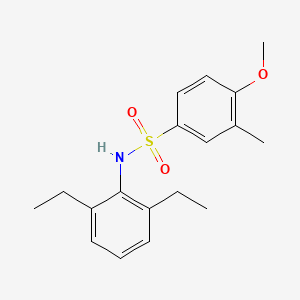![molecular formula C21H26N2O2 B5737925 2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)
2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide is a chemical compound commonly known as L-745,870. It is a selective antagonist of the dopamine D4 receptor and has been widely used in scientific research to study the role of this receptor in various physiological and pathological processes.
Wirkmechanismus
L-745,870 is a selective antagonist of the dopamine D4 receptor, which means that it binds to the receptor and blocks its activation by dopamine. The dopamine D4 receptor is involved in several signaling pathways, including the cAMP/PKA pathway and the MAPK/ERK pathway. By blocking the activation of the dopamine D4 receptor, L-745,870 can modulate these signaling pathways and affect various physiological and pathological processes.
Biochemical and Physiological Effects
L-745,870 has been shown to have several biochemical and physiological effects. In animal studies, L-745,870 has been shown to improve cognitive function, reduce impulsivity, and decrease locomotor activity. It has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. In human studies, L-745,870 has been shown to improve working memory and attention in healthy volunteers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using L-745,870 in lab experiments is its selectivity for the dopamine D4 receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. However, one of the limitations of using L-745,870 is its relatively low potency, which means that high concentrations of the compound may be required to achieve the desired effect. This can be problematic in some experiments, as high concentrations of the compound may have off-target effects or cause toxicity.
Zukünftige Richtungen
There are several future directions for research on L-745,870. One area of interest is the role of the dopamine D4 receptor in neuropsychiatric disorders, such as schizophrenia, bipolar disorder, and ADHD. By studying the effects of L-745,870 on these disorders, researchers may be able to develop new treatments that target this receptor. Another area of interest is the development of more potent and selective antagonists of the dopamine D4 receptor, which may have improved efficacy and fewer off-target effects. Finally, there is a need for more studies on the long-term effects of L-745,870, particularly in terms of its potential for addiction and abuse.
Synthesemethoden
The synthesis of L-745,870 involves several steps. First, 2-(3,4-dimethylphenoxy)acetic acid is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(1-piperidinyl)aniline to form the amide product, which is then purified by column chromatography. The final product is L-745,870, which is a white solid with a melting point of 138-140°C.
Wissenschaftliche Forschungsanwendungen
L-745,870 has been extensively used in scientific research to study the role of the dopamine D4 receptor in various physiological and pathological processes. The dopamine D4 receptor is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex, striatum, and limbic system. It has been implicated in several neuropsychiatric disorders, including schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(4-piperidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16-6-11-20(14-17(16)2)25-15-21(24)22-18-7-9-19(10-8-18)23-12-4-3-5-13-23/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRSLHQMVVGVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(1H-benzimidazol-2-ylthio)-2-furyl]methanol](/img/structure/B5737845.png)
![{2-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}malononitrile](/img/structure/B5737846.png)


![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5737870.png)
![N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5737880.png)
![3-allyl-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5737888.png)



![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperidinyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B5737931.png)


![N'-[(3-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5737940.png)